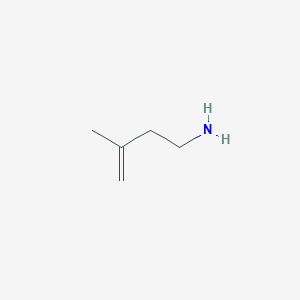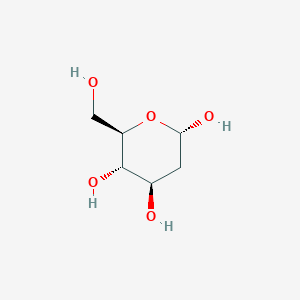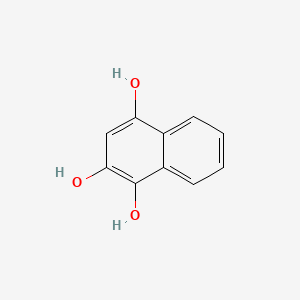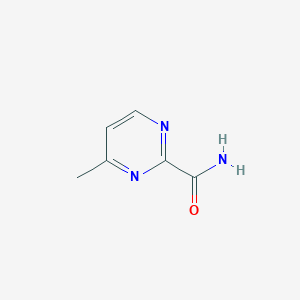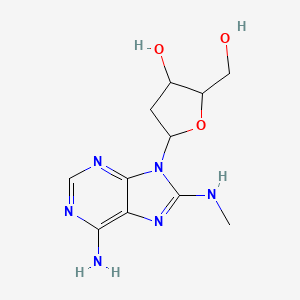
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to guanine and is characterized by the presence of a deoxypentofuranosyl sugar moiety attached to a purine base. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine typically involves the coupling of a protected deoxypentofuranosyl sugar with a purine base. The reaction conditions often include the use of strong acids or bases to facilitate the coupling reaction. For example, the use of trifluoroacetic acid (TFA) as a catalyst can promote the formation of the glycosidic bond between the sugar and the purine base .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired nucleoside analog through metabolic pathways that incorporate the deoxypentofuranosyl sugar and purine base. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base, leading to the formation of different nucleoside analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the purine base are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituting agents: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 9-(2-deoxypentofuranosyl)-9H-purin-6-one, while reduction can yield 9-(2-deoxypentofuranosyl)-9H-purin-2-amine .
科学的研究の応用
9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is used to study DNA replication and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid function. The compound can inhibit DNA polymerase, an enzyme essential for DNA replication, thereby preventing the proliferation of rapidly dividing cells, such as cancer cells. Additionally, it can induce mutations in viral genomes, leading to the inhibition of viral replication .
類似化合物との比較
Similar Compounds
- 9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one
- 9-(2-Deoxypentofuranosyl)-9H-purin-2-amine
- 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Uniqueness
Compared to similar compounds, 9-(2-Deoxypentofuranosyl)-n8-methyl-9h-purine-6,8-diamine is unique due to its specific structural modifications, which enhance its biological activity. The presence of the n8-methyl group on the purine base increases its stability and affinity for certain molecular targets, making it more effective in inhibiting DNA polymerase and other enzymes involved in nucleic acid metabolism .
特性
CAS番号 |
13389-10-1 |
|---|---|
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-amino-8-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-11-16-8-9(12)14-4-15-10(8)17(11)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,16)(H2,12,14,15)/t5-,6+,7+/m0/s1 |
InChIキー |
QPKHFQHVYJMSQB-RRKCRQDMSA-N |
SMILES |
CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
異性体SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
CNC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Key on ui other cas no. |
13389-10-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)
![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)
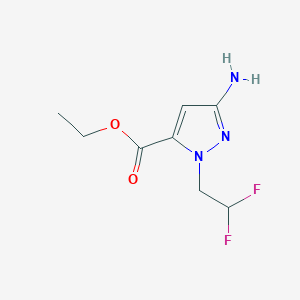
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
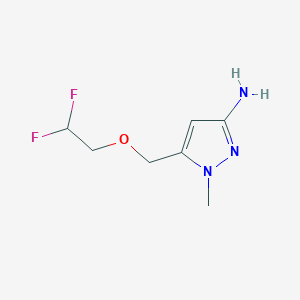
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
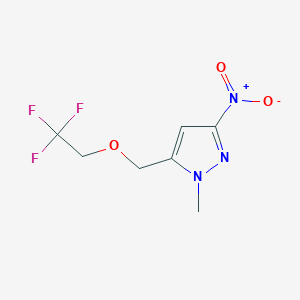
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

